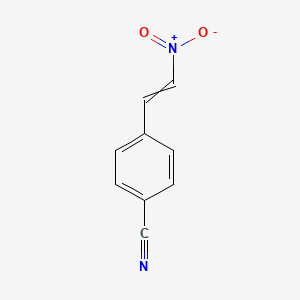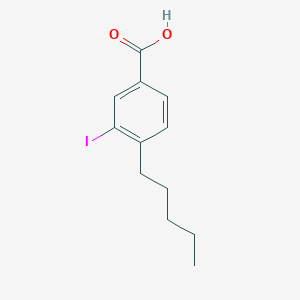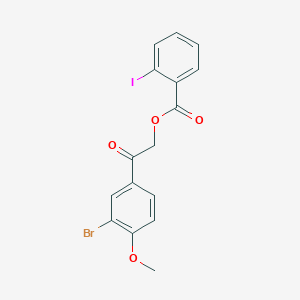
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate is a complex organic compound that features both bromine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-iodobenzoic acid with 2-(3-bromo-4-methoxyphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce 2-iodobenzoic acid and 2-(3-bromo-4-methoxyphenyl)-2-oxoethanol.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methoxy group may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the iodine atom.
2-Isocyanatoethyl methacrylate: Contains different functional groups but shares some reactivity patterns.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 2-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the ester functionality makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C16H12BrIO4 |
|---|---|
Molecular Weight |
475.07 g/mol |
IUPAC Name |
[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-iodobenzoate |
InChI |
InChI=1S/C16H12BrIO4/c1-21-15-7-6-10(8-12(15)17)14(19)9-22-16(20)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |
InChI Key |
CNIMUSAOODONLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


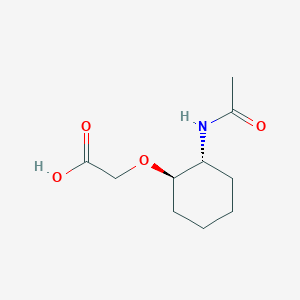
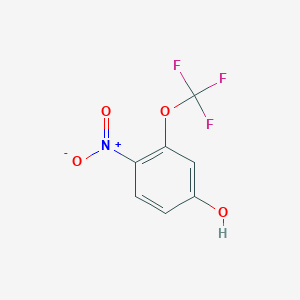
![(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
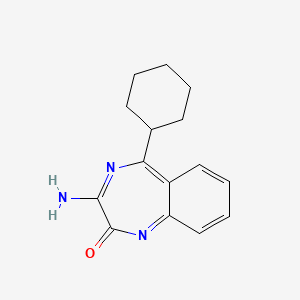
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
![2-[(1E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12443597.png)
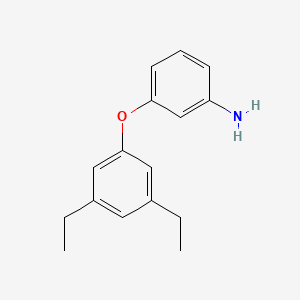

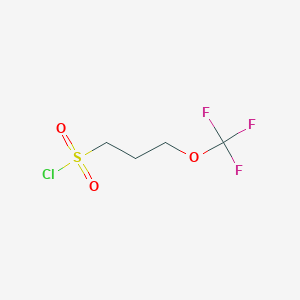
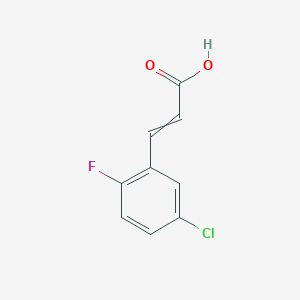
![2-Amino-3-{[2-(dihydroxyboranyl)ethyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12443626.png)
